molecular formula C14H21N3O B3846328 1-(4-methylbenzyl)-3-piperidinecarbohydrazide

1-(4-methylbenzyl)-3-piperidinecarbohydrazide

Cat. No. B3846328
M. Wt: 247.34 g/mol
InChI Key: JXYIGATXCSFSEM-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-3-piperidinecarbohydrazide, also known as MPCC, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. MPCC is a hydrazide derivative that has been synthesized through various methods and has shown promising results in various studies.

Scientific Research Applications

1-(4-methylbenzyl)-3-piperidinecarbohydrazide has been found to have various applications in scientific research. One of the most promising applications is in the study of Parkinson's disease. 1-(4-methylbenzyl)-3-piperidinecarbohydrazide has been shown to protect dopaminergic neurons from oxidative stress and apoptosis, which are two key factors in the development of Parkinson's disease. 1-(4-methylbenzyl)-3-piperidinecarbohydrazide has also been found to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-3-piperidinecarbohydrazide is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for the regulation of antioxidant enzymes and the protection of cells from oxidative stress. 1-(4-methylbenzyl)-3-piperidinecarbohydrazide has been found to activate this pathway, leading to the upregulation of antioxidant enzymes and the protection of cells from oxidative stress.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-3-piperidinecarbohydrazide has been found to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, leading to the protection of cells from oxidative stress. 1-(4-methylbenzyl)-3-piperidinecarbohydrazide has also been found to reduce the production of reactive oxygen species, which are known to cause damage to cells. In addition, 1-(4-methylbenzyl)-3-piperidinecarbohydrazide has been found to have anti-inflammatory effects, which may contribute to its protective effects in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methylbenzyl)-3-piperidinecarbohydrazide is its ability to protect cells from oxidative stress and apoptosis, making it a valuable tool in the study of Parkinson's disease and cancer. However, one of the limitations of 1-(4-methylbenzyl)-3-piperidinecarbohydrazide is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, more research is needed to fully understand the mechanism of action of 1-(4-methylbenzyl)-3-piperidinecarbohydrazide and its potential applications in other areas of scientific research.

Future Directions

There are several future directions for research on 1-(4-methylbenzyl)-3-piperidinecarbohydrazide. One direction is to further investigate its potential applications in the treatment of Parkinson's disease and cancer. Another direction is to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-methylbenzyl)-3-piperidinecarbohydrazide and to develop more efficient methods for its synthesis.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-4-6-12(7-5-11)9-17-8-2-3-13(10-17)14(18)16-15/h4-7,13H,2-3,8-10,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYIGATXCSFSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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